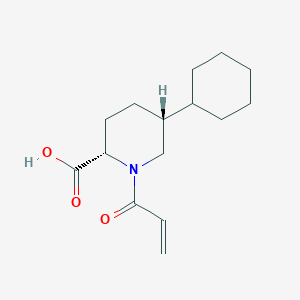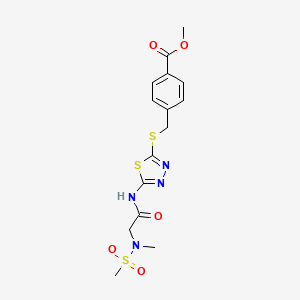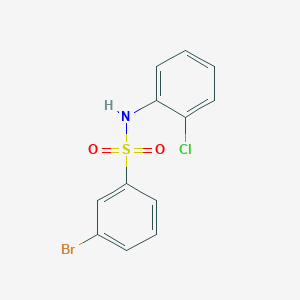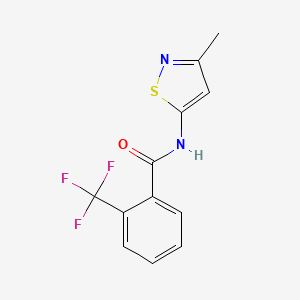
(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclohexyl and prop-2-enoyl groups. The exact methods would depend on the specific reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure analysis would involve determining the positions and configurations of all the atoms in the molecule. This could be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The prop-2-enoyl group could participate in reactions with nucleophiles, and the piperidine ring could potentially be modified through reactions at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Biomarkers
Research on related compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), focuses on environmental exposure assessments. DINCH is used as a plasticizer and its metabolites in human urine suggest potential as biomarkers for exposure assessment at environmental levels (Silva et al., 2013).
Antifibrinolytic and Therapeutic Applications
Amino methyl cyclohexane carboxylic acid has been identified as a potent inhibitor of plasminogen activation, with applications in treating conditions involving increased fibrinolytic activity or bleeding symptoms. This highlights the potential of cyclohexane carboxylic acid derivatives in therapeutic settings (Andersson et al., 2009).
Dietary Supplementation and Health
Studies on carboxylic acids, such as the investigation of β-glucan enriched oat bran's effect on faecal concentration of carboxylic acids, demonstrate the potential health benefits of dietary supplementation. This research indicates how specific dietary components can influence the production of beneficial compounds in the body, potentially impacting colonic health and disease prevention (Nilsson et al., 2008).
Retention and Effects in Chronic Conditions
Research into the retention of albumin-bound furan dicarboxylic acid in patients with chronic renal failure or after a kidney transplant explores how certain compounds accumulate in the body under specific conditions, potentially affecting drug binding and the uraemic syndrome. This underscores the importance of understanding compound behavior in diseased states (Costigan et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,5R)-5-cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-14(17)16-10-12(8-9-13(16)15(18)19)11-6-4-3-5-7-11/h2,11-13H,1,3-10H2,(H,18,19)/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZNJFJCAVOAB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CCC1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H](CC[C@H]1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)




![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)


![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
